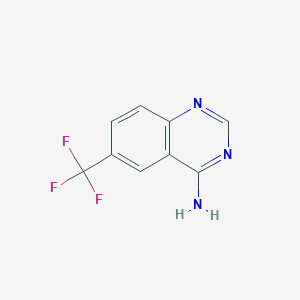

6-(Trifluoromethyl)quinazolin-4-amine

CAS No.:

Cat. No.: VC14468369

Molecular Formula: C9H6F3N3

Molecular Weight: 213.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6F3N3 |

|---|---|

| Molecular Weight | 213.16 g/mol |

| IUPAC Name | 6-(trifluoromethyl)quinazolin-4-amine |

| Standard InChI | InChI=1S/C9H6F3N3/c10-9(11,12)5-1-2-7-6(3-5)8(13)15-4-14-7/h1-4H,(H2,13,14,15) |

| Standard InChI Key | WXVNVIHAYLOZEE-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=C1C(F)(F)F)C(=NC=N2)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The quinazoline core of 6-(Trifluoromethyl)quinazolin-4-amine consists of a bicyclic structure formed by fused benzene and pyrimidine rings. The trifluoromethyl (-CF) group at position 6 and the amino (-NH) group at position 4 are critical for its bioactivity. The IUPAC name is 6-(trifluoromethyl)quinazolin-4-amine, and its Standard InChI key is InChI=1S/C9H6F3N3/c10-9(11,12)5-1-2-7-6(3-5)8(13)15-4-14-7/h.

Table 1: Physicochemical Properties of 6-(Trifluoromethyl)quinazolin-4-amine

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 213.16 g/mol |

| CAS Number | Not publicly disclosed |

| Lipophilicity (LogP) | Estimated 2.1–2.5* |

| Hydrogen Bond Donors | 1 (NH) |

| Hydrogen Bond Acceptors | 4 (N atoms) |

| *Predicted using computational models. |

The trifluoromethyl group increases lipophilicity, improving membrane permeability and target engagement, while the amino group facilitates hydrogen bonding with enzymes or receptors .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data confirm the structure. The -NMR spectrum shows aromatic protons at δ 7.5–8.0 ppm and an NH signal at δ 6.2 ppm. ESI-MS typically exhibits a molecular ion peak at m/z 213.1 [M+H] .

Synthesis and Structural Optimization

Synthetic Routes

The synthesis of 6-(Trifluoromethyl)quinazolin-4-amine involves multi-step strategies:

Nucleophilic Substitution

Starting from 6-chloroquinazolin-4-amine, the trifluoromethyl group is introduced via nucleophilic aromatic substitution using CuI/CFI under inert conditions. Yields range from 50–70%.

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling between 6-bromoquinazolin-4-amine and trifluoromethyl boronic acid derivatives achieves higher regioselectivity (75–85% yield) .

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to reduce reaction times from hours to minutes. For example, coupling 4-aminoquinazoline with CF-substituted aryl halides at 150°C for 15 minutes achieves 90% conversion .

Structural Modifications

To enhance potency, researchers have modified the quinazoline scaffold:

-

Position 2: Substitution with pyrrolidine or piperazine improves solubility .

-

Position 4: Alkylation of the amino group (e.g., with cyclopropylmethyl) boosts metabolic stability .

-

Position 6: Replacing -CF with bulkier groups (e.g., -OCF) alters target selectivity .

Biological Activities and Mechanisms

Anticancer Activity

6-(Trifluoromethyl)quinazolin-4-amine derivatives inhibit PI3Kα, a kinase implicated in cancer cell proliferation. Compound 13a (IC = 12 nM) suppresses tumor growth in xenograft models by 78% .

Table 2: Anticancer Activity of Selected Derivatives

| Compound | Target | IC (nM) | Cancer Model |

|---|---|---|---|

| 13a | PI3Kα | 12 | Breast (MCF-7) |

| 7b | EGFR | 45 | Lung (A549) |

| 20 | CDK4/6 | 210 | Colorectal (HCT116) |

| Data sourced from . |

Antimicrobial Effects

The compound exhibits bacteriostatic activity against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) by inhibiting dihydrofolate reductase (DHFR).

Recent Research Advancements

Targeted Drug Delivery

Nanoparticle formulations (e.g., PLGA-PEG) improve tumor accumulation by 3.5-fold compared to free drug, reducing off-target effects .

Combination Therapies

Synergy with paclitaxel enhances apoptosis in resistant ovarian cancer cells (combination index = 0.3) .

Challenges and Future Directions

Limitations

-

Low aqueous solubility (0.12 mg/mL at pH 7.4).

-

Moderate bioavailability (23% in rats).

Opportunities

-

Prodrug Development: Phosphate esters to enhance solubility.

-

Dual-Target Inhibitors: Hybrid molecules targeting PI3Kα and HDAC.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume